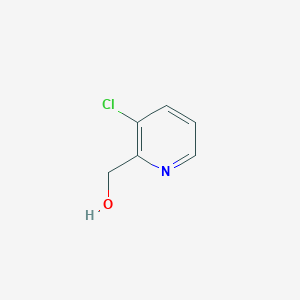

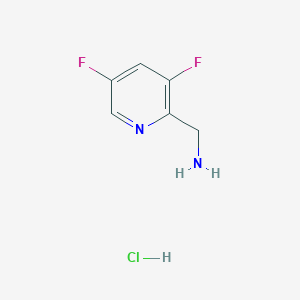

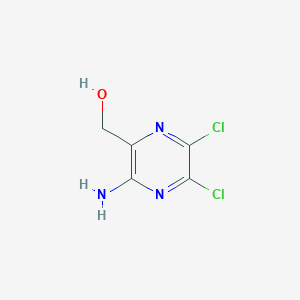

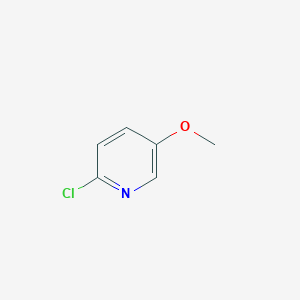

(3-Chloropyridin-2-yl)methanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including oxidative condensation-cyclization, as seen in the preparation of organic-inorganic hybrid compounds involving pyridinium cations . Another synthesis method includes the condensation reaction of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride . These methods suggest that the synthesis of (3-Chloropyridin-2-yl)methanol could potentially involve similar condensation reactions or cyclization processes.

Molecular Structure Analysis

The molecular structures of the compounds in the papers are characterized by X-ray diffraction techniques, revealing details such as crystallographic data and molecular conformation . The molecular structure of this compound would likely be analyzed using similar techniques to determine its conformation and crystal packing.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of this compound, but they do provide information on the reactivity of related compounds. For instance, the presence of a chloro group on a pyridine ring could suggest potential reactivity in substitution reactions or as a ligand in coordination complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds studied include their photophysical properties, such as emission spectra and fluorescence intensity , as well as their solubility and dissociation in solution . These properties are determined using techniques like NMR spectroscopy and elemental analysis. The properties of this compound would likely be characterized using similar methods to understand its behavior in different environments.

Applications De Recherche Scientifique

Crystal and Molecular Structure Analysis

Research has focused on the synthesis and structural analysis of compounds related to (3-Chloropyridin-2-yl)methanol. For example, a study by Lakshminarayana et al. (2009) synthesized a related compound and confirmed its structure through spectroscopic methods and X-ray diffraction (XRD), showcasing the potential for this compound derivatives in structural chemistry (Lakshminarayana et al., 2009).

Whole-cell Biocatalysis

This compound derivatives have been used in biocatalytic processes. Chen et al. (2021) reported the whole-cell biocatalytic synthesis of a derivative, S-(4-chlorophenyl)-(pyridin-2-yl) methanol, using recombinant Escherichia coli in a biphasic microreaction system. This study highlights the potential for this compound in green chemistry and biocatalysis (Chen et al., 2021).

Production of Chiral Intermediates

Another study by Ni et al. (2012) focused on the production of a chiral intermediate of the anti-allergic drug Betahistine, using carbonyl reductase-producing microorganisms to stereoselectively reduce a derivative of this compound. This research demonstrates the compound's relevance in the synthesis of pharmaceutical intermediates (Ni, Zhou, & Sun, 2012).

Methanol Synthesis Catalysis

This compound-related compounds have also been explored in the context of methanol synthesis catalysis. Richard and Fan (2018) discussed the use of rare earth elements in methanol synthesis catalysts, which could potentially involve the use of this compound derivatives to improve catalytic performance (Richard & Fan, 2018).

Synthesis of Nickel Complexes

Kermagoret and Braunstein (2008) synthesized nickel complexes using bidentate N,O-type ligands, including a derivative of this compound. These complexes were tested in the oligomerization of ethylene, indicating the utility of this compound derivatives in catalysis and material science (Kermagoret & Braunstein, 2008).

Safety and Hazards

The safety data sheet for “(3-Chloropyridin-2-yl)methanol” indicates that it is a substance with certain hazards . It has the signal word “Warning” and hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mécanisme D'action

Mode of Action

Without specific information on the targets of (3-Chloropyridin-2-yl)methanol, it’s challenging to describe its exact mode of action. Pyridine derivatives are often involved in hydrogen bonding and π-π stacking interactions due to the presence of the nitrogen atom and the aromatic ring, respectively .

Biochemical Pathways

It’s worth noting that pyridine derivatives can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be 1.68, which can influence its distribution and bioavailability .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, the presence of other substances can affect the compound’s metabolism and excretion.

Propriétés

IUPAC Name |

(3-chloropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJIRTWLMWNXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440625 | |

| Record name | (3-chloropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60588-81-0 | |

| Record name | (3-chloropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloropyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)